[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine
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Overview
Description
[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine typically involves the sulfonation of 4-chloro-2-methoxy-N,N-dimethylbenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-methoxy-N,N-dipropylbenzenesulfonamide
- 4-chloro-2-nitroaniline
- 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide
Uniqueness
[(4-Chloro-2-methoxyphenyl)sulfonyl]dimethylamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1125436-76-1 |
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Molecular Formula |
C9H12ClNO3S |
Molecular Weight |
249.72g/mol |
IUPAC Name |
4-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO3S/c1-11(2)15(12,13)9-5-4-7(10)6-8(9)14-3/h4-6H,1-3H3 |
InChI Key |
KQENEDVFQHXPJV-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)Cl)OC |
Origin of Product |
United States |
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